REACTION_CXSMILES
|
FC1C=CC([O:8][S:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][C:19]3[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=3)=[CH:14][CH:13]=2)(=[O:11])=[O:10])=CC=1.[OH-].[Na+]>C(O)C>[F:25][C:22]1[CH:23]=[CH:24][C:19]([O:18][C:15]2[CH:14]=[CH:13][C:12]([S:9]([OH:11])(=[O:8])=[O:10])=[CH:17][CH:16]=2)=[CH:20][CH:21]=1 |f:1.2|
|
Name
|
4-(4-fluorophenoxy)benzenesulfonic acid 4-fluorophenyl ester
|
Quantity
|
47.43 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)OS(=O)(=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
13.09 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
475 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for three hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting solids were filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.16 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 105.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |